
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, also known as MNTC, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. The purpose of
Applications De Recherche Scientifique
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been studied for its anti-inflammatory and analgesic properties. In biochemistry, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been used as a probe to study the binding of ligands to proteins. In pharmacology, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been studied for its potential as a drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is not fully understood. However, it has been proposed that Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate may also act as a modulator of ion channels or receptors, leading to its analgesic effects.
Effets Biochimiques Et Physiologiques
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been found to have anti-inflammatory and analgesic effects in animal models. Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate in lab experiments is its high purity and stability. Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is also easy to synthesize in large quantities. However, one limitation of using Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is its high cost compared to other compounds that have similar effects.
Orientations Futures
There are several future directions for research on Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. One direction is to study the mechanism of action of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate in more detail. Another direction is to investigate the potential of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Finally, the synthesis of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate derivatives with improved properties should be explored.
Méthodes De Synthèse
The synthesis of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate involves the reaction of 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with ethanol to yield the final product, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. This synthesis method has been optimized to produce high yields of pure Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate.
Propriétés
Numéro CAS |
112978-89-9 |
|---|---|
Nom du produit |
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate |
Formule moléculaire |
C13H12N2O4S |
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-3-19-13(16)12-11(14-8(2)20-12)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 |
Clé InChI |
ANGPBBJVNKWWJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
2-METHYL-4-(4-NITROPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



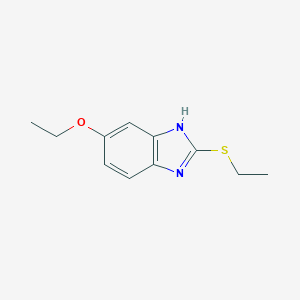
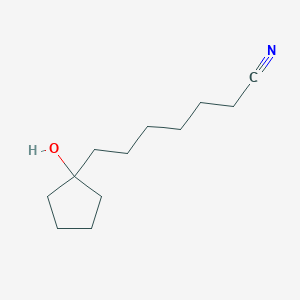
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
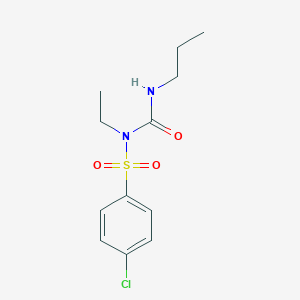
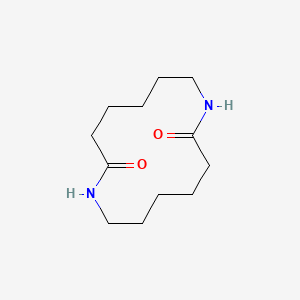

![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
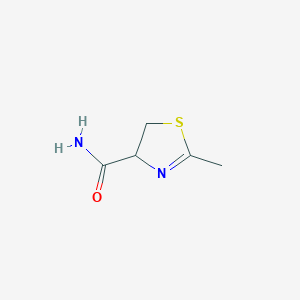


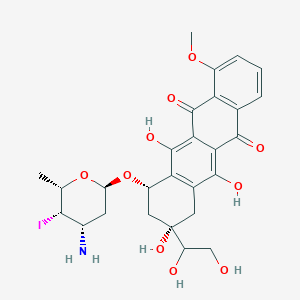
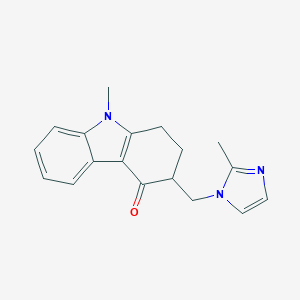
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)